Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Description
Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin core substituted with a 2,4-dimethylphenyl group at position 1 and a sulfanylacetate ethyl ester at position 2. This structure combines a nitrogen-rich bicyclic scaffold with lipophilic and electron-donating substituents, which are critical for modulating biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-15(22)9-24-17-13-8-20-21(16(13)18-10-19-17)14-6-5-11(2)7-12(14)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUFGMOUQMQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331628 | |
| Record name | ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893929-59-4 | |
| Record name | ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest and apoptosis.
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116. The compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells.
Biological Activity
Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 2,4-dimethylphenyl group : This step often employs nucleophilic aromatic substitution.
- Attachment of the sulfanylacetate moiety : Alkylation reactions are commonly used to attach this group.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation, which could be relevant in chronic inflammatory diseases.
Anticancer Potential
Research indicates that compounds with similar structures have shown promise as anticancer agents. For instance:
- In vitro studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
- Animal models have provided evidence supporting the efficacy of these compounds in reducing tumor size and improving survival rates.
Antimicrobial Properties
The compound may also exhibit antimicrobial activity:
- Studies on related pyrazolo compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
There is emerging evidence that pyrazolo derivatives may protect neuronal cells:
- Some studies have linked these compounds to neuroprotection through the inhibition of neuroinflammatory pathways and modulation of neurotransmitter systems.
Data Summary
| Activity Type | Evidence Level | Key Findings |
|---|---|---|
| Anticancer | High | Induces apoptosis in cancer cell lines |
| Antimicrobial | Moderate | Effective against several bacterial strains |
| Neuroprotective | Emerging | Protects neuronal cells from oxidative stress |
Case Studies
- Anticancer Study : A recent study evaluated the effects of a related pyrazolo compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
- Antimicrobial Research : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Neuroprotection Study : In a model of Parkinson's disease, a similar compound improved motor function and reduced neuroinflammation markers in treated animals compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffold
The pyrazolo[3,4-d]pyrimidin core distinguishes this compound from other heterocyclic systems, such as pyrazolo[1,5-a]pyrazin (e.g., compounds in ) or pyrido[1,2-a]pyrimidinones. The pyrazolo[3,4-d]pyrimidin system offers three fused rings with distinct electronic properties, enabling strong interactions with ATP-binding pockets in kinases.
Substituent Effects
- 2,4-Dimethylphenyl Group : This substituent enhances lipophilicity compared to unsubstituted phenyl or electron-withdrawing groups (e.g., nitro or chloro). For instance, compounds with 2-chlorophenyl groups (as in , compounds 2–10) show lower logP values but higher cytotoxicity in vitro .
- Sulfanylacetate Ethyl Ester: The ethyl ester improves membrane permeability compared to methyl esters (e.g., methyl 2-sulfanylacetate derivatives), which hydrolyze faster in plasma. However, bulkier esters (e.g., isopropyl) may reduce solubility, as noted in related pyrazolo-pyrimidine analogs .
Comparison with Patent Compounds ()
The European patent application highlights fluorinated piperazine-substituted pyrido-pyrimidinones. Key differences include:
Heterocyclic Core : The patent compounds use pyrido[1,2-a]pyrimidin-4-one, which introduces a ketone group absent in the target compound. This could alter redox stability and hydrogen-bonding interactions.
Fluorinated Substituents: Fluorine atoms in the patent compounds (e.g., 2-fluoroethyl or 3-fluoropropyl) enhance blood-brain barrier penetration and metabolic resistance compared to the non-fluorinated ethyl ester in the target compound .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin derivatives with 2,4-dimethylphenyl groups (like the target compound) exhibit moderate inhibition of Aurora kinases (IC₅₀: 50–100 nM), while analogs with electron-withdrawing substituents (e.g., 2-nitrophenyl) show stronger inhibition (IC₅₀: 10–20 nM) but higher toxicity .
Solubility and Metabolic Stability
| Compound Type | logP | Solubility (µg/mL) | Half-life (Human Liver Microsomes) |
|---|---|---|---|
| Target Compound | 3.2 | 15.8 | 2.1 hours |
| 2-Chlorophenyl Analog () | 2.8 | 22.4 | 1.5 hours |
| Fluorinated Patent Compound () | 2.5 | 8.9 | >4 hours |
The target compound’s higher logP reflects its lipophilic substituents, favoring cellular uptake but limiting aqueous solubility. Fluorinated analogs () trade solubility for extended half-life due to reduced CYP450 metabolism .
Structure-Activity Relationship (SAR) Insights
- Position 1 Substitutions : Bulky groups (e.g., 2,4-dimethylphenyl) reduce off-target effects but may hinder binding to compact enzymatic pockets.
- Position 4 Modifications : Ethyl esters balance hydrolysis rates and bioavailability; replacing the ester with amides (e.g., acetamide) improves stability but reduces cell permeability .
Q & A
Q. Q1. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for synthesizing Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate?
Methodological Answer: Pyrazolo[3,4-d]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. For example, describes the use of ethyl chloroacetate with anhydrous potassium carbonate in dry DMF under reflux to introduce the sulfanylacetate moiety. Adapting this, the 2,4-dimethylphenyl group at the pyrazole N1-position (as in the target compound) can be introduced using substituted aryl hydrazines or via Ullmann-type coupling. Key steps include:
Q. Q2. How can researchers verify the purity and structural integrity of this compound during synthesis?
Methodological Answer: Analytical techniques include:
- HPLC-MS : To confirm molecular weight (exact mass data for pyrazolo[3,4-d]pyrimidine derivatives are available in ).
- NMR spectroscopy : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and aromatic protons from the 2,4-dimethylphenyl group (δ 6.8–7.5 ppm) .
- X-ray crystallography : and highlight the use of crystallographic data to resolve ambiguities in substituent positions (e.g., sulfanylacetate orientation).
Advanced Research Questions
Q. Q3. What strategies are recommended for optimizing the bioactivity of pyrazolo[3,4-d]pyrimidine derivatives, such as improving metabolic stability or target binding affinity?
Methodological Answer: and suggest:
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position of the pyrimidine ring to enhance metabolic stability. Mitochondrial permeability, as seen in TRAP1 inhibitors, can be improved via lipophilic substituents .
- Prodrug approaches : Replace the ethyl ester with a tert-butyl ester (as in ) to delay hydrolysis in plasma.
- Structure-activity relationship (SAR) studies : Use in vitro cytotoxicity assays (e.g., triplicate testing with TNF, TRAIL, and CHX) to evaluate substituent effects on anti-cancer activity .
Q. Q4. How can researchers resolve contradictions in biological activity data across different cell lines or assays?
Methodological Answer:
- Normalization protocols : Use triplicate viability assays with internal controls (e.g., sodium azide for apoptosis induction) and normalize data using software like GraphPad Prism .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects (e.g., TRAP1 inhibition vs. Hsp90 off-target activity) .
- Metabolic profiling : Compare hepatic microsomal stability (e.g., CYP450 inhibition assays) to identify species-specific metabolism discrepancies .
Q. Q5. What computational or experimental methods are available to study the interaction of this compound with mitochondrial targets like TRAP1?
Methodological Answer:
- Molecular docking : Use crystal structures of TRAP1 (PDB: 6XYZ) to model binding modes. Focus on the pyrazolo[3,4-d]pyrimidine core’s interaction with the ATP-binding pocket .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, Kon/Koff) using recombinant TRAP1 protein .
- Mitochondrial uptake assays : Fluorescently labeled derivatives (e.g., BODIPY conjugates) can track subcellular localization via confocal microscopy .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported anti-cancer efficacy between in vitro and in vivo models for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., reports improved stability in pyrazolo[3,4-d]pyrimidine-6-amine derivatives) and tissue distribution .
- Dose optimization : Use PK/PD modeling to align in vitro IC50 values with achievable plasma concentrations in vivo.
- Tumor microenvironment factors : Test compounds under hypoxic conditions (e.g., 1% O2) to mimic in vivo solid tumors, as TRAP1 activity is oxygen-sensitive .
Q. Q7. What analytical workflows are recommended to identify and characterize degradation products or synthetic impurities in this compound?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to simulate stability challenges .
- LC-HRMS/MS : Compare fragmentation patterns with reference standards (e.g., lists pyrazolo[3,4-d]pyrimidine-related impurities).
- NMR-guided isolation : Use preparative HPLC to isolate degradation products for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
